N-(3,4-dichlorophenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride
Description
Historical Development and Research Timeline
The synthesis of triazine derivatives dates to the mid-20th century, with 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) serving as a foundational scaffold for nucleophilic substitutions. The target compound emerged from iterative optimizations of triazine-based pharmacophores, particularly between 2010–2025, as researchers sought to balance lipophilicity and aqueous solubility in kinase inhibitors and antimicrobial agents. Key milestones include:
- 2015–2018 : Systematic studies on pyrrolidine-substituted triazines demonstrated improved blood-brain barrier penetration compared to morpholine analogs.
- 2020 : Introduction of dichlorophenyl groups to triazine cores gained traction for enhancing aromatic stacking interactions with bacterial enzyme active sites.
- 2023 : First reported synthesis of N-(3,4-dichlorophenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine via sequential substitutions on cyanuric chloride, followed by hydrochloride salt formation to improve crystallinity.
A comparative analysis of triazine derivative development is provided in Table 1.
Table 1: Evolution of Key Triazine Derivatives
Position Within Triazine Derivative Research Landscape
This compound occupies a strategic niche in triazine research due to its hybrid structure combining electron-withdrawing (dichlorophenyl) and electron-donating (pyrrolidine) groups. Compared to earlier derivatives:
- Electronic Profile : The 3,4-dichlorophenyl group induces significant π-deficiency in the triazine ring, enhancing reactivity toward nucleophilic attack at the C-2 position.
- Spatial Arrangement : X-ray crystallography of related compounds shows the dichlorophenyl group adopts a perpendicular orientation relative to the triazine plane, creating a T-shaped geometry that facilitates insertion into hydrophobic enzyme pockets.
- Solubility Profile : Hydrochloride salt formation increases aqueous solubility (log P ≈ 1.2) compared to non-ionized analogs (log P ≈ 2.8), addressing a historical limitation of triazine-based drug candidates.
Recent computational studies suggest its structural alignment with Mycobacterium tuberculosis InhA inhibitors, though experimental validation remains ongoing.
Significance in Heterocyclic Medicinal Chemistry
The compound exemplifies three key principles in heterocyclic drug design:
- Bioisosteric Replacement : The pyrrolidine groups serve as conformationally constrained bioisosteres for open-chain amines, reducing metabolic oxidation while maintaining hydrogen-bonding capacity.
- Halogen Bonding Potential : Ortho-chlorine atoms on the phenyl ring enable halogen bonding interactions with carbonyl oxygens in target proteins, as demonstrated in docking studies with cytochrome P450 isoforms.
- pH-Dependent Solubility : The hydrochloride salt provides pH-responsive dissolution behavior, with >90% solubility at gastric pH (1.2) versus <40% at intestinal pH (6.8), enabling tailored release profiles.
Notably, the compound's synthesis pathway (Figure 1) illustrates modern trends in sequential functionalization:
$$
\begin{array}{ccc}
\text{Cyanuric chloride} & \xrightarrow{\text{Pyrrolidine (0°C)}} & \text{Monosubstituted intermediate} \
& \xrightarrow{\text{Pyrrolidine (RT)}} & \text{Disubstituted intermediate} \
& \xrightarrow{\text{3,4-Dichloroaniline (reflux)}} & \text{Tertiary amine product} \
& \xrightarrow{\text{HCl gas}} & \text{Hydrochloride salt} \
\end{array}
$$
Figure 1 : Simplified synthesis route.
Current Research Status and Knowledge Gaps
Ongoing investigations focus on:
- Mechanistic Studies : Preliminary evidence suggests dual mechanisms involving nitric oxide release (from putative nitroreductase activation) and InhA inhibition, though the relative contributions remain unquantified.
- Structural Optimization : Current SAR analyses explore:
Critical knowledge gaps include:
- Comprehensive ADMET profiling
- Resistance potential in microbial targets
- Detailed phase I metabolic pathways
Recent advances in cryo-EM and microED techniques offer promising avenues for elucidating target complexes at atomic resolution, potentially guiding next-generation analogs.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20Cl2N6.ClH/c18-13-6-5-12(11-14(13)19)20-15-21-16(24-7-1-2-8-24)23-17(22-15)25-9-3-4-10-25;/h5-6,11H,1-4,7-10H2,(H,20,21,22,23);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INUDLRIOIADGHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)NC3=CC(=C(C=C3)Cl)Cl)N4CCCC4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl3N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride typically involves the reaction of 3,4-dichloroaniline with cyanuric chloride in the presence of a base, followed by the introduction of pyrrolidine groups. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from 0°C to room temperature. The final product is obtained as a hydrochloride salt to enhance its stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The triazine ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The triazine ring can be hydrolyzed in the presence of strong acids or bases, resulting in the breakdown of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include bases such as sodium hydroxide or potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation, with temperatures ranging from -20°C to 100°C and reaction times from minutes to hours.
Major Products Formed
The major products formed from these reactions include substituted triazine derivatives, oxidized or reduced forms of the compound, and hydrolyzed fragments. These products are often characterized using techniques such as NMR spectroscopy, mass spectrometry, and chromatography.
Scientific Research Applications
Anticancer Activity
The compound has demonstrated promising results in various studies concerning its anticancer properties.
- Mechanism of Action : The presence of the 3,4-dichlorophenyl group has been linked to enhanced cytotoxicity against several cancer cell lines. A study indicated that this compound exhibited an IC50 value of 2.01 µM against the HT29 cell line, showcasing its potential as an effective anticancer agent .
-
Case Studies :
- In a comparative study of thiazole-pyridine hybrids, one derivative exhibited superior activity against breast cancer cells (MCF-7) with an IC50 of 5.71 µM compared to the standard drug 5-fluorouracil (IC50 6.14 µM) .
- Another investigation into pyridine derivatives revealed that modifications to the triazine scaffold significantly enhanced antiproliferative activity across multiple cancer types, indicating the structural importance of the compound .
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of N-(3,4-dichlorophenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride.
- In Vitro Studies : The compound showed substantial antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, derivatives synthesized from this compound were found to outperform existing antibiotics like norfloxacin in efficacy .
- Mechanism Insights : The structure-activity relationship (SAR) analysis underscored the importance of electron-withdrawing groups in enhancing antimicrobial activity. Compounds with nitro groups at specific positions on the phenyl ring demonstrated significantly higher antibacterial effects .
Anticonvulsant Activity
In addition to its anticancer and antimicrobial effects, the compound has been evaluated for its anticonvulsant properties.
- Research Findings : A study assessing various synthesized compounds for anticonvulsant activity found that derivatives featuring the pyrrolidinyl moiety exhibited notable effectiveness in picrotoxin-induced convulsion models .
- Quantitative Analysis : The median effective dose (ED50) for some derivatives was reported as low as 18.4 mg/kg, indicating a strong potential for therapeutic use in seizure disorders .
Summary of Key Findings
| Application | Key Findings | IC50/ED50 Values |
|---|---|---|
| Anticancer | Effective against HT29 and MCF-7 cell lines | HT29: 2.01 µM; MCF-7: 5.71 µM |
| Antimicrobial | Superior activity against Gram-positive and negative bacteria | Not specified |
| Anticonvulsant | Significant anticonvulsant activity | ED50: 18.4 mg/kg |
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The triazine core allows diverse substitutions, significantly altering chemical behavior. Key comparisons include:
N-(4-Isopropylphenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine Hydrochloride
- Structural Difference : Replaces the 3,4-dichlorophenyl group with a 4-isopropylphenyl substituent.
- This compound is commercially available, suggesting applications in drug discovery or agrochemicals .
4,6-Dichloro-N-(2-chlorophenyl)-1,3,5-triazin-2-amine (Anilazine)
- Structural Difference : Substitutes pyrrolidinyl groups with chlorine atoms and uses a 2-chlorophenyl substituent.
- Impact : Chlorine atoms enhance electrophilicity, making anilazine effective as a fungicide. The 2-chlorophenyl group may reduce steric hindrance compared to 3,4-dichlorophenyl, altering target binding .
N-Isopropyl-4,6-bis(methylsulfanyl)-1,3,5-triazin-2-amine
- Structural Difference : Methylsulfanyl groups replace pyrrolidinyl substituents, and the aromatic group is absent.
- The lack of an aromatic moiety limits π-π interactions critical in receptor binding .
Triazine Core Modifications
Positional Effects of Chlorine on Phenyl Groups
- 3,4-Dichlorophenyl (Target Compound):
- Creates a steric and electronic profile favorable for binding to hydrophobic pockets in enzymes or receptors, as seen in sertraline intermediates .
Biological Activity
N-(3,4-dichlorophenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a triazine core substituted with a dichlorophenyl group and two pyrrolidine moieties. This unique structure is hypothesized to contribute to its biological activity.
Molecular Formula
- Chemical Formula : CHClN
Structural Features
- Triazine ring : Central to the compound's reactivity.
- Dichlorophenyl group : May enhance lipophilicity and biological interaction.
- Pyrrolidine rings : Potentially involved in receptor binding.
Anticancer Activity
Recent studies indicate that this compound exhibits significant anticancer properties. It has been shown to inhibit various cancer cell lines through multiple mechanisms:
- Kinase Inhibition : The compound acts as a selective inhibitor of certain kinases involved in cancer progression. For instance, it has shown inhibitory effects on the c-Jun N-terminal kinases (JNK), which are implicated in cell proliferation and apoptosis regulation .
- Cell Cycle Arrest : Studies suggest that treatment with this compound leads to G1 phase arrest in cancer cells, thereby inhibiting their proliferation .
Anti-inflammatory Effects
In addition to its anticancer properties, the compound exhibits anti-inflammatory activity. It has been tested against models of inflammation and shown to reduce markers such as TNF-alpha and IL-6 levels .
The biological activity of this compound can be attributed to:
- Inhibition of Protein Kinases : The compound selectively inhibits kinases that are overexpressed in various cancers.
- Modulation of Signaling Pathways : It interferes with signaling pathways that regulate cell survival and apoptosis.
Study 1: Anticancer Efficacy
A study published in 2020 evaluated the anticancer efficacy of this compound on various human cancer cell lines. The results demonstrated a dose-dependent decrease in cell viability across several types of cancer cells, including breast and lung cancer cells. The IC50 values were found to be significantly lower than those of standard chemotherapeutics .
Study 2: Anti-inflammatory Activity
In another study focusing on inflammatory diseases, the compound was administered in an animal model of arthritis. The treatment resulted in a significant reduction in joint swelling and pain compared to the control group. Histological analysis revealed decreased infiltration of inflammatory cells in treated subjects .
Table 1: Biological Activity Summary
| Activity Type | Effect | Reference |
|---|---|---|
| Anticancer | Inhibits cell proliferation | |
| Anti-inflammatory | Reduces TNF-alpha and IL-6 levels | |
| Kinase Inhibition | Selective inhibition of JNK |
Table 2: IC50 Values for Different Cell Lines
Q & A
(Basic) What experimental design strategies are optimal for synthesizing N-(3,4-dichlorophenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride?
Answer:
Use a Design of Experiments (DoE) approach to optimize reaction parameters (e.g., temperature, stoichiometry, solvent polarity). For triazine derivatives, factorial designs (e.g., 2^k or 3^k) are effective for identifying critical variables affecting yield and purity. Include control experiments to isolate the impact of substituent reactivity (e.g., dichlorophenyl vs. pyrrolidinyl groups). Statistical software (e.g., JMP, Minitab) can model interactions between variables and reduce trial-and-error inefficiencies .
(Basic) How can researchers validate the structural integrity of this compound post-synthesis?
Answer:
Combine analytical triage :
- High-resolution mass spectrometry (HRMS) for molecular formula confirmation.
- 1H/13C NMR to verify substitution patterns (e.g., pyrrolidine ring integration, aromatic proton splitting).
- X-ray crystallography (if crystalline) to resolve steric effects from the dichlorophenyl group.
Cross-reference spectral data with computational predictions (e.g., DFT-based NMR chemical shift calculations) to address ambiguities .
(Advanced) What computational frameworks are suited to study the reaction mechanisms of triazine derivatives like this compound?
Answer:
Adopt quantum chemical reaction path searches (e.g., artificial force-induced reaction method) to map intermediates and transition states. Use software like GRRM17 or Gaussian for energy profile calculations. Pair with microkinetic modeling to predict rate-determining steps under varying conditions. Institutions like ICReDD integrate computational and experimental workflows to refine reaction pathways iteratively .
(Advanced) How can contradictory solubility data in polar vs. nonpolar solvents be resolved for this compound?
Answer:
Apply Hansen Solubility Parameters (HSP) to quantify solute-solvent interactions. Perform systematic solubility screens using automated liquid handlers to collect high-throughput data. Analyze outliers via molecular dynamics (MD) simulations to assess solvent-clustering effects around hydrophobic (dichlorophenyl) and hydrophilic (protonated amine) moieties .
(Basic) What safety protocols are critical when handling this hydrochloride salt in lab settings?
Answer:
Follow Chemical Hygiene Plan (CHP) guidelines:
- Use fume hoods for weighing and synthesis due to potential amine hydrochloride dust generation.
- Conduct thermal stability tests (DSC/TGA) to assess decomposition risks.
- Implement spill containment protocols for chlorinated byproducts. Advanced labs require 100% safety exam compliance before experimental work .
(Advanced) How can researchers address discrepancies in reported bioactivity data for triazine-based compounds?
Answer:
Deploy meta-analysis frameworks :
- Normalize data across studies using standardized assays (e.g., fixed cell lines, IC50 protocols).
- Apply multivariate regression to isolate structure-activity relationships (SAR) from confounding variables (e.g., solvent choice, purity thresholds).
- Use cheminformatics tools (e.g., KNIME, RDKit) to cluster bioactivity outliers and identify unaccounted substituent effects .
(Basic) Which spectroscopic techniques best characterize the electronic properties of the dichlorophenyl substituent?
Answer:
Leverage UV-Vis spectroscopy to study π→π* transitions in the aromatic system. Compare with cyclic voltammetry to correlate electron-withdrawing effects (Cl substituents) with redox potentials. For advanced electronic structure analysis, use time-resolved fluorescence to probe exciton dynamics .
(Advanced) What methodologies optimize catalytic systems for triazine functionalization reactions?
Answer:
Use high-throughput screening (HTS) with robotic platforms to test catalyst libraries (e.g., Pd, Cu, or organocatalysts). Pair with machine learning (e.g., random forest models) to predict catalytic efficiency based on ligand electronic parameters. Validate top candidates via in situ IR monitoring to track reaction progress .
(Basic) How does the hydrochloride counterion influence crystallization behavior?
Answer:
Conduct polymorph screening using solvent/antisolvent gradients. Analyze crystal packing via PXRD and compare with Hirshfeld surface analysis to quantify H-bonding and Cl⁻ interactions. Hydrochloride salts often exhibit higher lattice energy, favoring monoclinic or triclinic systems .
(Advanced) How can researchers reconcile computational vs. experimental LogP values for this compound?
Answer:
Perform shake-flask partitioning (octanol/water) with LC-MS quantification. Compare with COSMO-RS or QM-based solvation models (e.g., SMD). Discrepancies often arise from protonation state neglect in silico; adjust pKa predictions (e.g., using MarvinSuite) to account for amine hydrochloride ionization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
